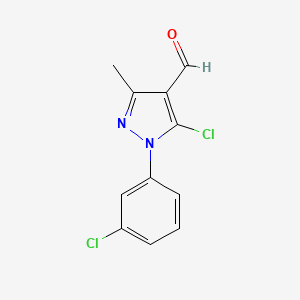

5-chloro-1-(3-chlorophényl)-3-méthyl-1H-pyrazole-4-carbaldéhyde

Vue d'ensemble

Description

The compound "5-chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde" is a derivative of pyrazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a pyrazole ring substituted with chloro and methyl groups, as well as a carbaldehyde functional group. It serves as an important intermediate for the synthesis of various heterocyclic systems and has been the subject of several studies due to its potential applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of pyrazole derivatives, including the compound , often involves multi-step reactions. For instance, the Vilsmeier-Haack reaction has been used to synthesize related chloropyrazole carbaldehydes, which are then further reacted to produce chalcones and dipyrazolopyridines . Another approach involves Sonogashira-type cross-coupling reactions with alkynes to yield alkynyl pyrazole carbaldehydes, which can be further transformed into various heterocyclic compounds . The synthesis of the specific compound "5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde" has been reported, which shares a similar structure with the compound of interest, indicating that analogous methods could be applied .

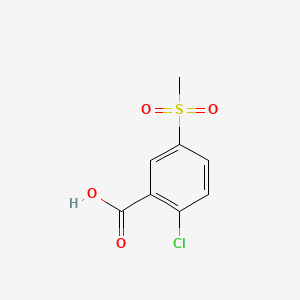

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using X-ray diffraction methods. For example, the crystal structure of a closely related compound, "5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde," was determined to belong to the monoclinic space group P21/c, with specific unit cell parameters and a significant inclination between the aldehydic fragment and the pyrazole ring . Such structural information is crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Pyrazole carbaldehydes participate in various chemical reactions, forming a plethora of heterocyclic compounds. They can undergo cyclization reactions, as seen with the synthesis of pyrazolo[4,3-c]pyridines and their oxides . Additionally, they can react with hydrazine hydrate to form dipyrazolopyridines or with acetophenones to yield chalcone analogues . The versatility of these compounds in chemical reactions underscores their importance as synthons in heterocyclic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents like chloro and methyl groups, as well as the carbaldehyde functional group, affects their polarity, solubility, and reactivity. The crystallographic analysis provides insights into the molecular conformation and potential intermolecular interactions, such as hydrogen bonding and π-π stacking, which can impact the compound's stability and reactivity . These properties are essential for the compound's application in various fields, including pharmaceuticals and materials science.

Applications De Recherche Scientifique

Synthèse de 1,3,5-trisubstitués-1H-pyrazoles

Le composé peut être utilisé dans la synthèse de 1,3,5-trisubstitués-1H-pyrazoles . Ce processus implique une cyclocondensation à partir d'aldéhydes/cétones α, β-insaturés avec de la phénylhydrazine substituée en utilisant la vitamine B1 comme catalyseur . La réaction a une opération simple, une catalyse sans métal, une catalyse sans acide ni base .

Propriétés fluorescentes

Les 1,3,5-trisubstitués-1H-pyrazoles, qui peuvent être synthétisés à partir du composé, présentent différentes couleurs dans différents solvants lorsque le groupe attracteur d'électrons est lié à l'acétophénone . Cette propriété les rend potentiellement utiles dans le développement de nouveaux matériaux fluorescents .

Détection d'ions métalliques

Le composé peut être utilisé dans le développement de sondes fluorescentes d'ions métalliques. Par exemple, le composé 5i, qui peut être synthétisé à partir du composé, présente une excellente sélectivité pour la détection d'Ag+ .

Applications médicales

Les dérivés de la pyrazoline, qui peuvent être synthétisés à partir du composé, ont été utilisés dans certains antidépresseurs , les molécules de médicaments antihypertenseurs , et les anti-arythmiques . Ils ont également de bonnes activités antibactériennes , anticancéreuses , anticonvulsivantes , antidépressives , et anti-inflammatoires .

Industrie textile

Les composés triarylpyrazoline, qui peuvent être synthétisés à partir du composé, ont été utilisés comme agents de blanchiment fluorescent dans l'industrie textile .

Applications de haute technologie

Ces dernières années, les applications des composés triarylpyrazoline dans les domaines de haute technologie se sont développées à pas de géant . Ils peuvent être utilisés comme colorants laser et sondes fluorescentes .

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

Similar compounds have been reported to interact with their targets, causing a variety of changes . For instance, indole derivatives have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Similar compounds, such as indole derivatives, are known to affect a wide range of biochemical pathways .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as indole derivatives, have been extensively studied .

Result of Action

Similar compounds have been reported to exhibit potent lethal activity against certain parasites .

Action Environment

The action of similar compounds, such as those used in suzuki–miyaura coupling, has been reported to be influenced by exceptionally mild and functional group tolerant reaction conditions .

Orientations Futures

Propriétés

IUPAC Name |

5-chloro-1-(3-chlorophenyl)-3-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O/c1-7-10(6-16)11(13)15(14-7)9-4-2-3-8(12)5-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHYNOWWLSEUKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601169033 | |

| Record name | 5-Chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601169033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77509-92-3 | |

| Record name | 5-Chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77509-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601169033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

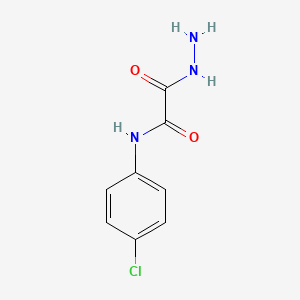

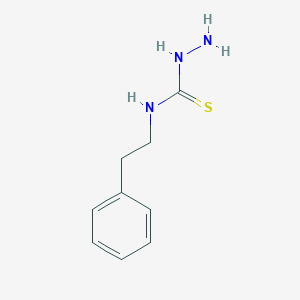

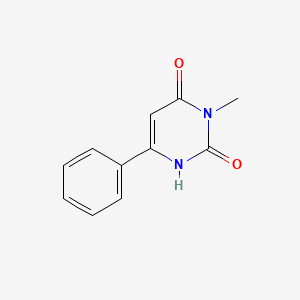

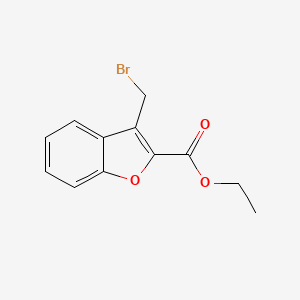

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)urea](/img/structure/B1349514.png)

![2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one](/img/structure/B1349518.png)

![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1349564.png)

![6-Phenoxybenzo[d]thiazol-2-amine](/img/structure/B1349573.png)

![Benzenamine, 4-[(trifluoromethyl)sulfinyl]-](/img/structure/B1349578.png)